molecular formula C21H16N4O3S B328738 3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA

3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA

Cat. No.: B328738
M. Wt: 404.4 g/mol
InChI Key: WFEXTZLDISVZIV-UHFFFAOYSA-N
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Description

3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a nicotinamide moiety, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

    Coupling with Nicotinamide: The final step involves coupling the benzoxazole derivative with nicotinamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxazole derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide
  • N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide

Uniqueness

3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its methoxyphenyl group and benzoxazole ring are particularly noteworthy, as they contribute to its distinct chemical behavior compared to similar compounds.

Properties

Molecular Formula

C21H16N4O3S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H16N4O3S/c1-27-16-6-2-4-13(10-16)20-24-17-11-15(7-8-18(17)28-20)23-21(29)25-19(26)14-5-3-9-22-12-14/h2-12H,1H3,(H2,23,25,26,29)

InChI Key

WFEXTZLDISVZIV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CN=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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